molecular formula C6H5N3O B048196 Isoxazolo[4,5-b]pyridin-3-amine CAS No. 114080-93-2

Isoxazolo[4,5-b]pyridin-3-amine

Cat. No. B048196
M. Wt: 135.12 g/mol
InChI Key: ZNDOHNLYFBVMMM-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that has been extensively studied for its potential in synthesizing a variety of derivatives with significant biological activities.

Synthesis Analysis

  • Isoxazolo[4,5-b]pyridin-3-amine and its derivatives are synthesized through various methods, including one-pot three-component condensation and microwave-assisted synthesis in water. These methods offer advantages like less reaction time, easy work-up, and high yields (Meena, Kumari, Khurana, & Malik, 2018).
  • The compound can also be synthesized by reactions with acid halides and substituted aromatic aldehydes, producing a range of amides and Schiff bases (Poręba, Wietrzyk, & Opolski, 2002).

Scientific Research Applications

Application 1: Antifungal Agents

  • Summary of Application: Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, which are structurally similar to Isoxazolo[4,5-b]pyridin-3-amine, have been studied for their antifungal properties .
  • Methods of Application: The study involved investigating the retention behavior of these compounds in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system and exploring the molecular mechanism of HSA-isoxazolone interactions using a quantitative structure–retention relationship (QSRR) approach .
  • Results: The study found a correlation between experimentally determined lipophilicity and computational theoretical molecular descriptors derived from Dragon 7.0 software on the affinity of isoxazolones to HSA .

Application 2: Synthesis of Isoxazolo[4,5-b]pyridine Derivatives

  • Summary of Application: The synthesis of Isoxazolo[4,5-b]pyridine derivatives has been discussed in recent literature .
  • Methods of Application: The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
  • Results: The paper does not provide specific results or outcomes, but it does mention that isoxazolo[4,5-b]pyridines display a variety of biological activities such as antibacterial, anticancer, and antiproliferative .

Application 3: Inhibitors of Cytochrome P450 CYP17

  • Summary of Application: Isoxazolo[4,5-b]pyridine derivatives have been studied as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes are not provided in the source .

Application 4: Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-one

  • Summary of Application: Isoxazolo[3,4-b]pyridin-3(1H)-one, which is structurally similar to Isoxazolo[4,5-b]pyridin-3-amine, has been synthesized .
  • Methods of Application: The compound gave isoxazolo[3,4-b]pyridin-3(1H)-ones on acetylation, benzoylation, and bromination .
  • Results: The structures of the compounds were confirmed by their conversion into known products .

Application 5: Synthesis of Ethyl 6-Amino-3-Methyl-1,4-Diphenyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate

  • Summary of Application: The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
  • Methods of Application: The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1), and aniline .
  • Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety data sheet for Isoxazolo[4,5-b]pyridin-3-amine suggests avoiding heat, flames, and sparks. It also advises against contact with oxidizing agents . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

[1,2]oxazolo[4,5-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOHNLYFBVMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NO2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552564
Record name [1,2]Oxazolo[4,5-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolo[4,5-b]pyridin-3-amine

CAS RN

114080-93-2
Record name [1,2]Oxazolo[4,5-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org

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